molecular formula C21H15BrN4O2S B5272313 3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5272313
M. Wt: 467.3 g/mol
InChI Key: LYTTVBVLNKSLTK-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazino-benzoxazepine core with benzylsulfanyl and bromofuran substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Triazino Group: The next step involves the introduction of the triazino group. This can be accomplished by reacting the benzoxazepine intermediate with a triazine derivative, such as cyanuric chloride, under controlled conditions.

    Substitution Reactions: The final steps involve the introduction of the benzylsulfanyl and bromofuran substituents through nucleophilic substitution reactions. These reactions typically require the use of appropriate reagents, such as benzylthiol and 5-bromofuran-2-yl halide, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, thiols, amines, and appropriate solvents such as dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with specific functional groups modified.

    Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound can be used as a probe to study specific biological pathways or processes, providing insights into cellular functions and disease mechanisms.

    Material Science: The compound’s unique structure may also find applications in material science, such as the development of novel polymers or nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: This compound shares a similar triazino core but differs in the substituents attached to the core structure.

    1-[(6R)-3-[(2-Chlorobenzyl)sulfanyl]-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone: Another compound with a similar triazino-benzoxazepine core but different substituents.

Uniqueness

The uniqueness of 3-Benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its specific combination of substituents, which confer distinct biological and chemical properties. The presence of both benzylsulfanyl and bromofuran groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-benzylsulfanyl-6-(5-bromofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2S/c22-17-11-10-16(27-17)19-23-15-9-5-4-8-14(15)18-20(28-19)24-21(26-25-18)29-12-13-6-2-1-3-7-13/h1-11,19,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTTVBVLNKSLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(O5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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